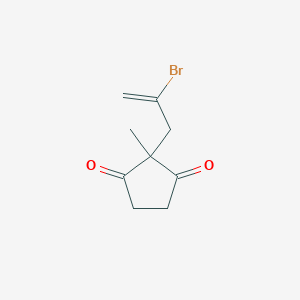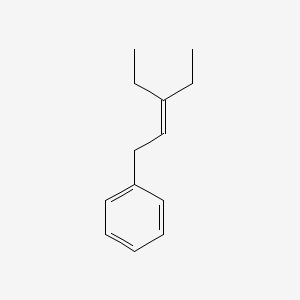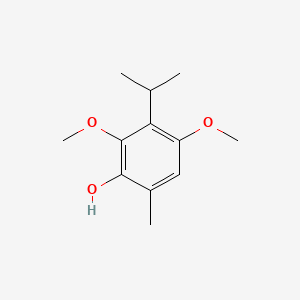silane CAS No. 161718-32-7](/img/structure/B14270599.png)
[(1-Bromo-3-methyloct-1-en-3-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromo-3-methyloct-1-en-3-yl)oxysilane is an organosilicon compound with the molecular formula C12H25BrOSi It contains a bromine atom, a silicon atom bonded to three methyl groups, and an octenyl group with a double bond and a bromine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-3-methyloct-1-en-3-yl)oxysilane typically involves the reaction of 1-bromo-3-methyloct-1-en-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
1-Bromo-3-methyloct-1-en-3-ol+TrimethylchlorosilaneBase(1-Bromo-3-methyloct-1-en-3-yl)oxysilane+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromo-3-methyloct-1-en-3-yl)oxysilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The double bond in the octenyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The bromine atom can be reduced to form the corresponding alkene.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted silanes with various functional groups.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkenes.
Aplicaciones Científicas De Investigación
(1-Bromo-3-methyloct-1-en-3-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and organosilicon compounds.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (1-Bromo-3-methyloct-1-en-3-yl)oxysilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the double bond in the octenyl group are key reactive sites. The silicon atom, bonded to three methyl groups, provides stability and influences the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-methyl-2-butene: Contains a bromine atom and a double bond but lacks the silicon atom and the octenyl group.
1-Bromo-3,7-dimethyloctane: Contains a bromine atom and an octane chain but lacks the double bond and the silicon atom.
Uniqueness
(1-Bromo-3-methyloct-1-en-3-yl)oxysilane is unique due to the presence of both a bromine atom and a silicon atom in its structure. This combination allows for diverse reactivity and applications in various fields. The double bond in the octenyl group further enhances its versatility in chemical reactions.
Propiedades
Número CAS |
161718-32-7 |
|---|---|
Fórmula molecular |
C12H25BrOSi |
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
(1-bromo-3-methyloct-1-en-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H25BrOSi/c1-6-7-8-9-12(2,10-11-13)14-15(3,4)5/h10-11H,6-9H2,1-5H3 |
Clave InChI |
FBQKSQAXBPPJRB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(C=CBr)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)

![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)


![tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane](/img/structure/B14270546.png)
![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)



![Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane](/img/structure/B14270594.png)
